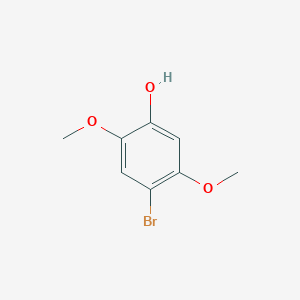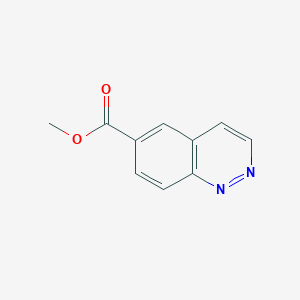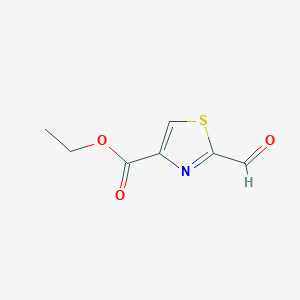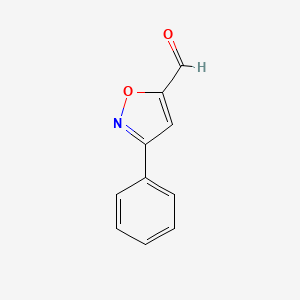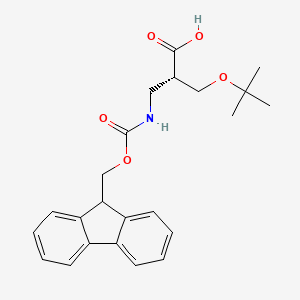
(S)-3-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoïque
Vue d'ensemble
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé parent, le 9H-fluorène, peut être oxydé pour former des 9-fluorénones. L'acide Fmoc-(S)-3-amino-2-(tert-butoxymethyl)propanoïque, lorsqu'il est soumis à une oxydation aérobie, donne des 9-fluorénones substituées par des groupes nitro, halogéno ou alkyle .
- Les progrès récents en électrocatalyse ont conduit à la conception de matériaux à activité excessive. Bien que non étudié directement à cette fin, la structure unique de l'acide Fmoc-(S)-3-amino-2-(tert-butoxymethyl)propanoïque peut inspirer de nouveaux électrocatalyseurs .
- Les esters tert-butyliques jouent un rôle crucial en chimie organique synthétique. L'acide Fmoc-(S)-3-amino-2-(tert-butoxymethyl)propanoïque permet l'introduction directe du groupe tert-butoxycarbonyle dans divers composés organiques en utilisant des systèmes de microréacteurs à flux .
Réactions d'oxydation aérobie
Électrocatalyse et matériaux à activité excessive
Synthèse d'ester tert-butylique
Mécanisme D'action
Target of Action
It’s known that this compound is used in peptide synthesis . The Fmoc group is a protective group used in solid-phase peptide synthesis .
Mode of Action
Fmoc-(S)-3-amino-2-(tert-butoxymethyl)propanoic acid acts as a building block in peptide synthesis . The Fmoc group protects the amino group during the synthesis process . It’s stable to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation .
Result of Action
The result of the action of Fmoc-(S)-3-amino-2-(tert-butoxymethyl)propanoic acid is the formation of peptides. The compound contributes to the overall structure of the synthesized peptide .
Action Environment
The action of Fmoc-(S)-3-amino-2-(tert-butoxymethyl)propanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the synthesis .
Propriétés
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(21(25)26)12-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAKWBBCOPCSF-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462502 | |
| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865152-44-9 | |
| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


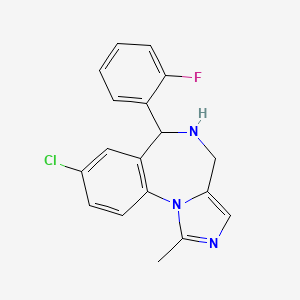
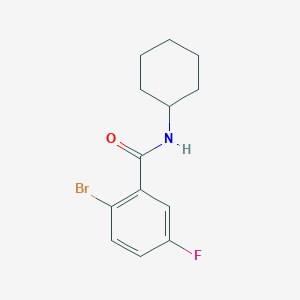
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
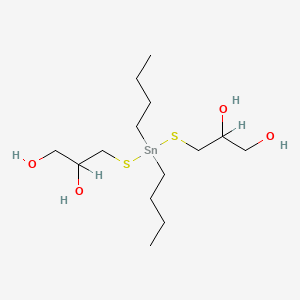
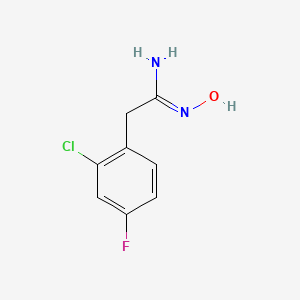
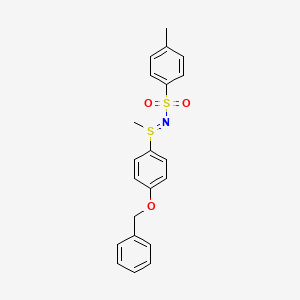

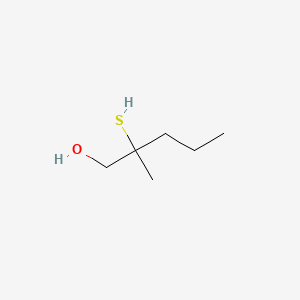
![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)
![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
